5-Bromo-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
5-Bromo-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a bromine atom, a furan ring, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-furaldehyde with urea in the presence of a base, followed by cyclization to form the dihydropyrimidinone ring. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinones.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furanones
Reduction: Tetrahydropyrimidinones
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furaldehyde: A precursor in the synthesis of 5-Bromo-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one.
2-Furan-2-yl-3,4-dihydropyrimidin-4-one: A similar compound without the bromine atom.
5-Bromo-2-(furan-2-yl)pyridin-4-amine: Another brominated furan derivative with a pyridine ring.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a furan ring, which can impart distinct chemical reactivity and biological activity. Its dihydropyrimidinone core also makes it a versatile scaffold for further functionalization and derivatization.
Properties
Molecular Formula |
C8H5BrN2O2 |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromo-2-(furan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-4-10-7(11-8(5)12)6-2-1-3-13-6/h1-4H,(H,10,11,12) |
InChI Key |
BGKKGURBWRHAGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C(=O)N2)Br |
Origin of Product |
United States |
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